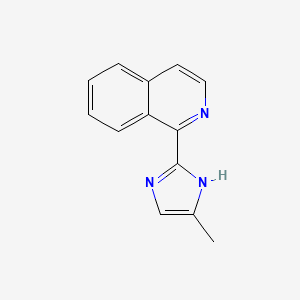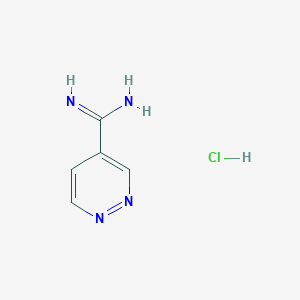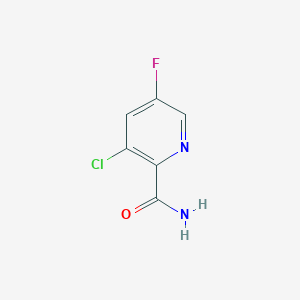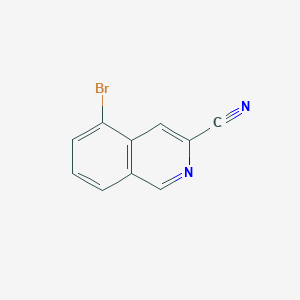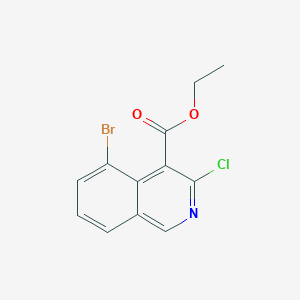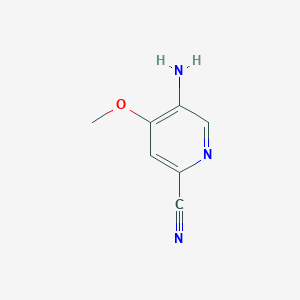![molecular formula C13H21BN2O3 B13677096 2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with a suitable benzyl halide to form the corresponding benzylpiperazine derivative.
Introduction of the Methoxy Group: The benzylpiperazine derivative is then subjected to a methoxylation reaction, where a methoxy group is introduced onto the phenyl ring.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction, where a boron-containing reagent is used to introduce the boronic acid functionality onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can undergo oxidation reactions where the boronic acid group is converted to a hydroxyl group.
Substitution: The methoxy and piperazine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a building block for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid is primarily related to its ability to participate in chemical reactions through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]benzenamine: Similar structure but lacks the boronic acid group.
2-Ethoxy-5-(4-methylpiperazin-1-yl)benzoic Acid: Contains an ethoxy group instead of a methoxy group and a carboxylic acid instead of a boronic acid.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Lacks the phenyl ring and boronic acid group.
Uniqueness
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid is unique due to the presence of both a boronic acid group and a piperazine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form reversible covalent bonds with diols and other nucleophiles also enhances its utility in biological and medicinal chemistry.
Eigenschaften
Molekularformel |
C13H21BN2O3 |
|---|---|
Molekulargewicht |
264.13 g/mol |
IUPAC-Name |
[2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H21BN2O3/c1-15-5-7-16(8-6-15)10-11-3-4-12(14(17)18)13(9-11)19-2/h3-4,9,17-18H,5-8,10H2,1-2H3 |
InChI-Schlüssel |
SKOCGVHGSHJVBN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)CN2CCN(CC2)C)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



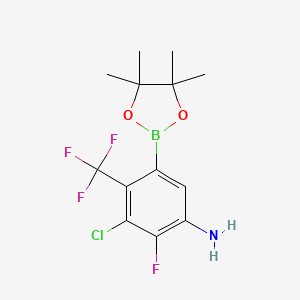
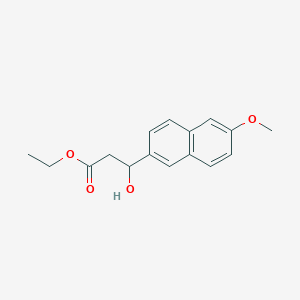

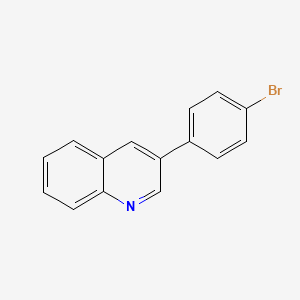
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride](/img/structure/B13677048.png)
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B13677052.png)

